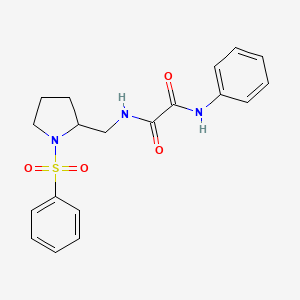

N1-phenyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-phenyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a compound belonging to the class of oxalamide derivatives. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “N1-phenyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Infrared Spectra of Sulfonamide Derivatives

Research on the infrared spectra of sulfonamide derivatives, including pyridine, thiazole, and pyrimidine derivatives, provides insights into their chemical behavior and structural characteristics. Such studies are crucial for understanding the interactions and transformations of these compounds in various scientific and industrial applications (Uno et al., 1963).

Development of Enzyme-linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics

The generation of antibodies for a broad range of sulfonamide antibiotic congeners and the development of a highly sensitive ELISA for analyzing milk samples demonstrate the application of sulfonamide derivatives in improving food safety and antibiotic detection processes (Adrián et al., 2009).

Neuroprotective Effects of Mangiferin

The study on the neuroprotective effects of mangiferin against oxidative stress induced by 1-methyl-4-phenylpyridinium in N2A cells showcases the therapeutic potential of sulfonamide derivatives in neurodegenerative diseases, including Parkinson's disease (Amazzal et al., 2007).

Synthesis and Application in Asymmetric Catalysis

The synthesis of chiral sulfonamide derivatives from serine and threonine and their application in asymmetric catalysis highlight their significance in organic synthesis and the development of chiral molecules, which are important in pharmaceuticals and agrochemicals (Králová et al., 2019).

Electrophysiological Characterization of Almorexant

Investigations into the pharmacology and kinetics of almorexant, a dual orexin receptor antagonist, against human orexin receptors provide insights into the development of novel pharmacological treatments for sleep disorders, showcasing the medical applications of sulfonamide derivatives in targeting specific neurotransmitter systems (Malherbe et al., 2009).

Propriétés

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWMISZNOKJBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-phenyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-phenylbutane-1,4-dione](/img/structure/B2976955.png)

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)

![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)